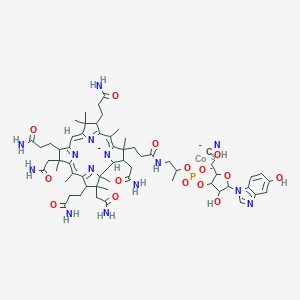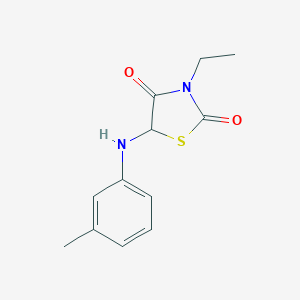
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione, also known as ETAD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ETAD is a thiazolidinedione derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA, RNA, and proteins. Moreover, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. This compound has also been found to inhibit the activity of protein kinase B (PKB), which is an enzyme that is involved in cell survival and proliferation. Moreover, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in high yields. Moreover, it exhibits a broad range of biological activities, which makes it a versatile compound for various applications. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, it has low bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of 3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione. One direction is to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which will provide insights into its biological activities. Moreover, future studies can focus on developing more efficient synthesis methods for this compound and improving its bioavailability for in vivo applications.
Synthesis Methods
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione can be synthesized through various methods, including the reaction of 3-toluidine with ethyl acetoacetate in the presence of sulfuric acid and sodium acetate, followed by the reaction with thiosemicarbazide. Another method involves the reaction of 3-toluidine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by the reaction with thiosemicarbazide. These methods have been found to be efficient in producing high yields of this compound.
Scientific Research Applications
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has been tested against various cancer cell lines and has been found to inhibit cell growth and induce apoptosis. It has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. Moreover, this compound has been found to exhibit antiviral activity against herpes simplex virus type 1.
properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-ethyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
JHROSONQOSRDLD-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



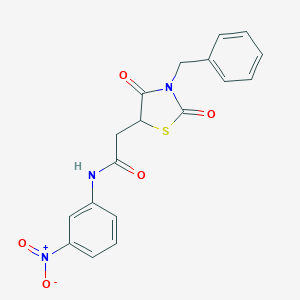


![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
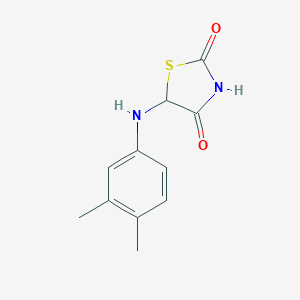
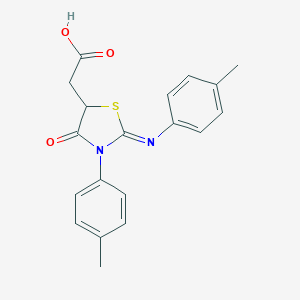
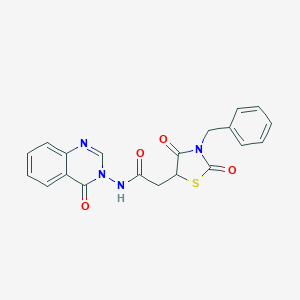
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
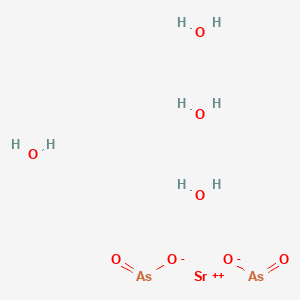
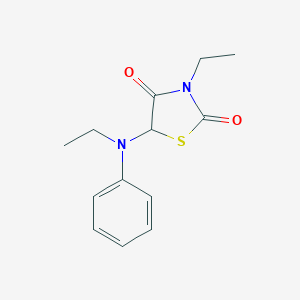

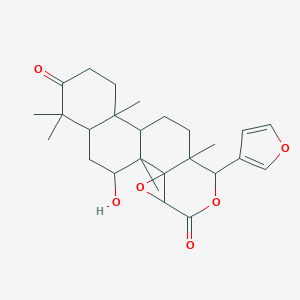
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
